molecular formula C22H18N4O B2400627 (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide CAS No. 1322268-21-2

(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide

Cat. No. B2400627
CAS RN: 1322268-21-2
M. Wt: 354.413
InChI Key: YJENOHSISKVPRH-QXMHVHEDSA-N
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Description

“(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of similar compounds has been established based on X-ray structural analysis . The NMR spectra of similar compounds have also been reported .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine has been reported to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the IR spectrum, NMR spectrum, and melting points of similar compounds have been documented .

properties

IUPAC Name

(Z)-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-16-21(25-22-23-13-6-14-26(16)22)18-9-5-10-19(15-18)24-20(27)12-11-17-7-3-2-4-8-17/h2-15H,1H3,(H,24,27)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJENOHSISKVPRH-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)/C=C\C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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